molecular formula C28H26FN3O5 B15172729 [3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone

[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone

Cat. No.: B15172729
M. Wt: 503.5 g/mol
InChI Key: PJYMHYVWRNNMDA-UHFFFAOYSA-N
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Description

[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone is a complex organic compound that features a quinoxaline core substituted with a trimethoxyphenyl group, a fluoro-substituted phenyl ring, and a morpholinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the trimethoxyphenyl group and a halogenated quinoxaline intermediate.

    Fluorination: The fluoro-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinating agent reacts with a halogenated phenyl precursor.

    Morpholinylmethanone Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with various proteins, which can be studied using techniques like X-ray crystallography and NMR spectroscopy.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent.

Industry

    Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. The quinoxaline core can interact with DNA and enzymes involved in DNA replication and repair. The morpholinylmethanone moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor used in cancer therapy.

    Trimethoprim: Another DHFR inhibitor used as an antibiotic.

Uniqueness

What sets [3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone apart is its combination of a quinoxaline core with a trimethoxyphenyl group and a morpholinylmethanone moiety. This unique structure allows it to interact with multiple molecular targets, potentially offering a broader spectrum of biological activity compared to similar compounds.

Properties

Molecular Formula

C28H26FN3O5

Molecular Weight

503.5 g/mol

IUPAC Name

[3-fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C28H26FN3O5/c1-34-24-14-18(15-25(35-2)27(24)36-3)23-16-30-22-6-4-5-20(26(22)31-23)19-8-7-17(13-21(19)29)28(33)32-9-11-37-12-10-32/h4-8,13-16H,9-12H2,1-3H3

InChI Key

PJYMHYVWRNNMDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CC=C3N=C2)C4=C(C=C(C=C4)C(=O)N5CCOCC5)F

Origin of Product

United States

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